2-Nitroethene-1,1-diamine

Übersicht

Beschreibung

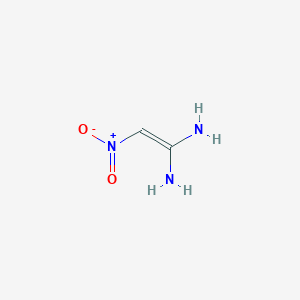

2-Nitroethene-1,1-diamine is a versatile organic compound with the molecular formula C2H5N3O2. It is characterized by the presence of a nitro group (-NO2) and two amino groups (-NH2) attached to an ethene backbone. This compound is known for its utility as a building block in the synthesis of various heterocyclic compounds, which have significant pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitroethene-1,1-diamine can be synthesized through several methods. One common approach involves the reaction of bromoacetophenone with this compound in the presence of potassium carbonate (K2CO3). This reaction proceeds via an aza-ene reaction mechanism .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitroethene-1,1-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Heterocyclic Compound Synthesis:

One of the primary applications of 2-nitroethene-1,1-diamine is in the synthesis of heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse pharmacological properties. Recent studies have highlighted its role in:

- Antitumor Agents: Compounds derived from nitroenediamines exhibit significant antitumor activity .

- Antibacterial and Antileishmanial Agents: The derivatives have shown promising results against various bacterial strains and leishmaniasis .

Mechanistic Studies:

Research has focused on understanding the reaction mechanisms involving this compound. For instance:

- The aza-ene reaction between bromoacetophenone and this compound leads to the formation of pyrrolo[1,2-a]pyrimidine derivatives .

- A one-pot reaction involving ninhydrin and malononitrile with nitroenediamine yields bridged heterocycles with high efficiency .

Case Studies

Case Study 1: Synthesis of Pyrrolo[1,2-a]pyrimidines

In a notable study, researchers synthesized pyrrolo[1,2-a]pyrimidines using this compound as a key intermediate. The process involved:

- Reacting bromoacetophenone with the diamine in the presence of a base (K2CO3) to yield the desired product.

- The reaction demonstrated high yields and efficiency, showcasing the compound's utility in complex organic synthesis.

Case Study 2: Bridged Heterocycles Formation

Another study explored the formation of bridged heterocycles through a one-pot reaction involving ninhydrin and malononitrile. The steps included:

- Knoevenagel condensation followed by Michael addition with nitroenediamine.

- The resulting fused oxa-aza[3.3.3]propellanes exhibited interesting biological properties.

Wirkmechanismus

The mechanism of action of 2-nitroethene-1,1-diamine involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1,1-Bis(methylthio)-2-nitroethene: Similar in structure but contains methylthio groups instead of amino groups.

N-Methyl-1-(methylthio)-2-nitroethenamine: Contains a methylthio group and a secondary amine group.

Uniqueness: 2-Nitroethene-1,1-diamine is unique due to its dual amino groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities .

Biologische Aktivität

2-Nitroethene-1,1-diamine, with the chemical formula C2H5N3O2, is an organic compound characterized by a nitro group and two amino groups on an ethene backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

The structure of this compound includes:

- Nitro Group (-NO2) : An electron-withdrawing group that enhances the reactivity of the compound.

- Amino Groups (-NH2) : Electron-donating groups that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through oxidation and reduction processes. The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties. Additionally, the amino groups can engage in nucleophilic substitution reactions, facilitating the synthesis of various biologically active derivatives.

Antibacterial Properties

Research indicates that derivatives of this compound demonstrate significant antibacterial activity. For instance:

- Study Findings : A study highlighted that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the base structure can enhance antibacterial efficacy .

Antitumor Properties

The compound has also shown promise in anticancer research:

- Case Study : In a recent investigation, derivatives were tested for their ability to inhibit tumor cell proliferation. Results indicated that specific modifications led to improved cytotoxicity against various cancer cell lines .

Summary of Research Findings

Synthetic Applications

This compound serves as a valuable building block in synthetic chemistry:

Eigenschaften

IUPAC Name |

2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-2(4)1-5(6)7/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRATAOCXWOIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221313 | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71090-35-2 | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071090352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-Nitroethene-1,1-diamine derivatives in medicinal chemistry?

A1: Research suggests that N,N'-disubstituted-2-nitroethene-1,1-diamine derivatives exhibit promising analgesic activity. [] Furthermore, structural analogs like (+)-N-(6-Ethoxyphenyl)-N-(1,2,2-trimethylpropyl)-2-nitroethene-1,1-diamine (BAY x 9228) have been identified as potassium channel openers. [] These findings highlight the potential of this compound class for developing novel therapeutics.

Q2: What synthetic routes are available for the preparation of this compound derivatives?

A2: Several synthetic approaches have been explored. One method involves the reaction of N,N-dimethyl-2-nitroethene-1,1-diamine with α,β-unsaturated acyl isothiocyanates, yielding 3,3-diamino-2-nitroacrylthioamides. [, ] These intermediates can then be further derivatized into 1,3-thiazin-4-ones or 4-nitro-1,2-thiazol-5(2H)-imines depending on the reaction conditions. [, ] Additionally, 2-nitroethene-1,1-diamines can react with α-bromoacetophenones to yield 1,2,3,5-substituted pyrroles. []

Q3: How does the structure of this compound derivatives influence their reactivity?

A3: The presence of the nitro group and the two amine groups on the ethene backbone significantly influences the reactivity of this compound derivatives. The electron-withdrawing nature of the nitro group makes the double bond highly electrophilic, rendering it susceptible to nucleophilic attack. [, ] This reactivity is further modulated by the nature of substituents on the amine groups, which can influence both the electronic and steric properties of the molecule.

Q4: Are there any concerns regarding the stability of this compound derivatives?

A4: Research indicates that specific impurities commonly found in commercially available Ranitidine hydrochloride, a drug containing the N,N-dialkyl-2-nitroethene-1,1-diamine moiety, can degrade to form N-Nitrosodimethylamine (NDMA), a probable human carcinogen. [] This degradation process is influenced by factors such as temperature and the physical state of the impurities (amorphous vs. crystalline). [] This highlights the importance of stringent quality control measures during the manufacturing and storage of pharmaceuticals containing this structural motif.

Q5: Have any computational studies been conducted on this compound derivatives?

A5: Yes, at least one study utilized a blood-brain barrier (BBB) VolSurf model to predict the BBB permeation profiles of synthesized N,N'-disubstituted-2-nitroethene-1,1-diamine derivatives. [] Such computational models can provide valuable insights into the pharmacokinetic properties of these compounds and guide the development of new drug candidates with improved BBB penetration.

Q6: What analytical techniques are commonly used to characterize this compound derivatives?

A6: Various spectroscopic techniques are employed for structural characterization, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] Additionally, spectrophotometry has been utilized for the quantitative determination of gold(III) ions by exploiting the formation of ion-pair association complexes with Ranitidine, a drug containing the this compound moiety. []

Q7: Are there any known isomerization reactions associated with this compound derivatives?

A7: Yes, research has reported an unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines, leading to the formation of 2-(Benzothiazol-2-yl)-2-nitroethene-1,1-diamines. [] This isomerization underscores the importance of considering potential rearrangement reactions during the synthesis and storage of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.